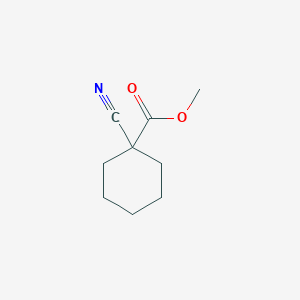

Methyl 1-cyanocyclohexanecarboxylate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 1-cyanocyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-12-8(11)9(7-10)5-3-2-4-6-9/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVFHKRCUWUPRFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCCCC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60457879 | |

| Record name | methyl 1-cyanocyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60457879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58920-80-2 | |

| Record name | methyl 1-cyanocyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60457879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 1-cyanocyclohexane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 1-Cyanocyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of methyl 1-cyanocyclohexanecarboxylate, a valuable building block in the development of novel pharmaceutical agents. This document outlines a robust three-step synthetic pathway, commencing with the formation of cyclohexanone cyanohydrin, followed by its oxidation to 1-cyanocyclohexanecarboxylic acid, and culminating in the Fischer esterification to yield the target molecule. Detailed experimental protocols, quantitative data, and a logical workflow diagram are presented to facilitate the replication and optimization of this synthesis in a laboratory setting.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a sequential three-step process. The initial step involves the nucleophilic addition of a cyanide ion to cyclohexanone to form cyclohexanone cyanohydrin. Subsequently, the secondary alcohol of the cyanohydrin is oxidized to a carboxylic acid using a strong oxidizing agent. The final step is an acid-catalyzed esterification of the resulting 1-cyanocyclohexanecarboxylic acid with methanol.

Figure 1: Synthetic pathway for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis. Please note that yields are indicative and may vary based on reaction scale and purification efficiency.

| Step | Reaction | Reactants | Key Reagents | Solvent(s) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| 1 | Cyanohydrin Formation | Cyclohexanone, Sodium Cyanide | Sulfuric Acid (aq.) | Water | 0 - 10 | 1 - 2 | 85 - 95 |

| 2 | Oxidation | Cyclohexanone Cyanohydrin | Jones Reagent (CrO₃, H₂SO₄) | Acetone | 0 - 25 | 2 - 4 | 70 - 80 |

| 3 | Fischer Esterification | 1-Cyanocyclohexanecarboxylic Acid, Methanol | Sulfuric Acid (catalytic) | Methanol | Reflux (65) | 4 - 6 | 80 - 90 |

Experimental Protocols

Step 1: Synthesis of Cyclohexanone Cyanohydrin

This procedure details the formation of the cyanohydrin intermediate from cyclohexanone.

Materials:

-

Cyclohexanone

-

Sodium Cyanide (NaCN)

-

Sulfuric Acid (H₂SO₄)

-

Water

-

Ice

Procedure:

-

In a well-ventilated fume hood, a solution of sodium cyanide (1.1 equivalents) in water is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. The flask is cooled in an ice bath to 0-5 °C.

-

A separate solution of cyclohexanone (1.0 equivalent) in a minimal amount of a water-miscible solvent (e.g., THF, optional) is prepared.

-

A solution of sulfuric acid (1.1 equivalents) in water is added dropwise to the stirred cyanide solution, maintaining the temperature below 10 °C. This in situ generation of hydrogen cyanide is a safer alternative to handling liquid HCN.

-

Immediately following the acid addition, the cyclohexanone solution is added dropwise to the reaction mixture, ensuring the temperature remains between 0-10 °C.

-

The reaction mixture is stirred vigorously in the ice bath for 1-2 hours.

-

Upon completion, the reaction is quenched by the addition of a basic solution (e.g., sodium bicarbonate) to neutralize any remaining acid.

-

The product is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude cyclohexanone cyanohydrin, which can be used in the next step without further purification.

Step 2: Synthesis of 1-Cyanocyclohexanecarboxylic Acid

This protocol describes the oxidation of the cyanohydrin to the corresponding carboxylic acid using Jones reagent.[1]

Materials:

-

Cyclohexanone Cyanohydrin (from Step 1)

-

Chromium Trioxide (CrO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Acetone

-

Isopropyl Alcohol

-

Water

-

Diethyl Ether

Procedure:

-

The crude cyclohexanone cyanohydrin (1.0 equivalent) is dissolved in acetone in a round-bottom flask equipped with a magnetic stirrer and an addition funnel, and the solution is cooled in an ice bath.

-

Jones reagent is prepared by carefully dissolving chromium trioxide in concentrated sulfuric acid, followed by slow dilution with water while cooling.

-

The prepared Jones reagent is added dropwise to the stirred solution of the cyanohydrin, maintaining the reaction temperature below 25 °C. The color of the reaction mixture will change from orange-red to green, indicating the consumption of the oxidant.

-

After the addition is complete, the mixture is stirred for an additional 2-4 hours at room temperature to ensure complete oxidation.

-

The excess oxidizing agent is quenched by the dropwise addition of isopropyl alcohol until the green color persists.

-

The reaction mixture is filtered to remove the chromium salts. The filtrate is then partitioned between water and diethyl ether.

-

The aqueous layer is extracted multiple times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield 1-cyanocyclohexanecarboxylic acid as a solid. The crude product can be purified by recrystallization.

Step 3: Synthesis of this compound (Fischer Esterification)

This final step involves the esterification of the carboxylic acid intermediate.

Materials:

-

1-Cyanocyclohexanecarboxylic Acid (from Step 2)

-

Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Diethyl Ether

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

1-Cyanocyclohexanecarboxylic acid (1.0 equivalent) is dissolved in an excess of methanol in a round-bottom flask equipped with a reflux condenser.

-

A catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%) is carefully added to the solution.

-

The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure.

-

The residue is dissolved in diethyl ether and washed sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to afford the crude this compound.

-

The final product can be purified by vacuum distillation to obtain a colorless oil.

Logical Workflow Diagram

The following diagram illustrates the logical progression of the experimental workflow, from starting materials to the final purified product.

References

An In-depth Technical Guide to the Chemical Properties of Methyl 1-Cyanocyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-cyanocyclohexanecarboxylate is a bifunctional organic compound incorporating both a nitrile and a methyl ester group attached to the same carbon of a cyclohexane ring. This unique structural arrangement imparts a range of chemical reactivities, making it a potentially valuable building block in organic synthesis and medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, drawing upon available data and knowledge from closely related structural analogs due to the limited specific experimental data for the title compound.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 58920-80-2 | [1] |

| Molecular Formula | C₉H₁₃NO₂ | [1] |

| Molecular Weight | 167.21 g/mol | [1] |

| Boiling Point | Not available | [1] |

| Melting Point | Not available | [1] |

| Density | Not available | [1] |

| SMILES | COC(=O)C1(C#N)CCCCC1 | [1] |

| InChIKey | PVFHKRCUWUPRFA-UHFFFAOYSA-N | [1] |

Synthesis and Reactivity

While specific experimental protocols for the synthesis of this compound are not detailed in the available literature, its structure suggests plausible synthetic routes based on established organic chemistry principles.

Proposed Synthesis

A likely synthetic pathway involves the reaction of cyclohexanone with a cyanide source and a methyl cyanoformate or a similar reagent. A more elaborated potential synthesis can be inferred from the preparation of cyclohexanecarbonitrile, which involves the formation of a key intermediate, methyl 2-(1-cyanocyclohexyl)hydrazinecarboxylate.

Potential Synthetic Workflow:

Caption: Proposed synthesis of this compound.

Chemical Reactivity

The reactivity of this compound is dictated by the presence of the nitrile and ester functional groups, as well as the quaternary carbon to which they are attached.

-

Hydrolysis: The ester and nitrile groups can be hydrolyzed under acidic or basic conditions. Mild acidic hydrolysis would likely selectively hydrolyze the ester to the corresponding carboxylic acid, while more vigorous conditions could lead to the hydrolysis of both functional groups to yield 1-carboxycyclohexanecarboxylic acid.

-

Reduction: The nitrile group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. The ester group can also be reduced to a primary alcohol with strong reducing agents like LiAlH₄.

-

Alkylation: The carbon atom alpha to both the nitrile and the ester group is not acidic as it is a quaternary carbon. Therefore, direct deprotonation and subsequent alkylation at this position is not feasible.

-

Decarboxylation: While not a direct reaction of the title compound, if the ester were to be converted to a β-keto ester, a subsequent Krapcho decarboxylation could be a relevant transformation.

Key Reactions of α-Cyano Esters:

Caption: General reactivity of α-cyano esters.

Potential Biological Activity

Specific studies on the biological activity of this compound have not been identified. However, the broader class of cyclohexane derivatives, including those containing nitrile functionalities, has been investigated for various biological activities.

Several studies have reported that functionally substituted cyclohexane derivatives exhibit antimicrobial properties against a range of bacteria. These compounds have shown activity against both Gram-positive and Gram-negative bacteria. The mechanism of action for some of these derivatives is thought to involve disruption of the bacterial cell membrane.

Given these findings, it is plausible that this compound could exhibit some level of antimicrobial activity. However, dedicated biological screening is necessary to confirm this and to determine its potency and spectrum of activity.

Spectroscopic Data

No experimental spectroscopic data (NMR, IR, MS) for this compound has been found in the reviewed literature. For researchers planning to synthesize or work with this compound, the following characteristic spectral features would be expected:

-

¹H NMR: Signals corresponding to the methyl ester protons (a singlet around 3.7 ppm) and the protons of the cyclohexane ring (a series of multiplets in the upfield region).

-

¹³C NMR: Resonances for the nitrile carbon, the ester carbonyl carbon, the quaternary carbon, the methyl ester carbon, and the carbons of the cyclohexane ring.

-

IR Spectroscopy: Characteristic absorption bands for the nitrile C≡N stretch (around 2240 cm⁻¹) and the ester C=O stretch (around 1740 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak (M⁺) at m/z = 167, along with fragmentation patterns corresponding to the loss of the methoxy group, the cyano group, and cleavage of the cyclohexane ring.

Safety and Handling

Specific safety data for this compound is not available. Based on the properties of similar compounds, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

Conclusion

This compound is a compound with interesting synthetic potential due to its dual functionality. While specific experimental data on its physical properties, synthesis, and biological activity are currently lacking, this guide provides a solid foundation based on the known chemistry of related compounds. Further research into this molecule is warranted to fully elucidate its properties and explore its potential applications in organic synthesis and drug discovery.

References

The Elusive Mechanism of Action: A Technical Guide to Methyl 1-Cyanocyclohexanecarboxylate

Researchers, scientists, and drug development professionals are constantly seeking to understand the intricate mechanisms by which chemical compounds exert their effects. This technical guide addresses the current state of knowledge regarding the mechanism of action of methyl 1-cyanocyclohexanecarboxylate. Despite a comprehensive search of scientific literature, it is crucial to note that specific studies detailing the biological activity, molecular targets, and signaling pathways of this particular compound are not publicly available. Therefore, this guide will provide an in-depth analysis based on the known biological activities of structurally related compounds, namely cyclohexane derivatives and aliphatic nitriles/esters, to infer potential mechanisms and guide future research.

Compound Profile: this compound

This compound is a small organic molecule containing a cyclohexane ring, a nitrile group (-C≡N), and a methyl ester group (-COOCH₃). Its chemical structure suggests potential for diverse biological interactions. The cyclohexane scaffold is a common motif in many biologically active compounds, imparting lipophilicity which can influence membrane permeability and interaction with hydrophobic pockets of target proteins. The nitrile and ester functional groups are chemically reactive and can participate in various metabolic and toxicological pathways.

Inferred Biological Activity from Cyclohexane Derivatives

Cyclohexane derivatives exhibit a broad spectrum of pharmacological activities, highlighting the versatility of this structural scaffold in drug discovery. While no specific data exists for this compound, the activities of other cyclohexane-containing molecules provide a basis for postulating its potential biological roles.

Numerous studies have demonstrated that cyclohexane derivatives can possess antimicrobial, anti-inflammatory, and anticancer properties. For instance, certain cyclohexane derivatives have shown antibacterial activity against both Gram-positive and Gram-negative bacteria.[1] The mechanism of action for such compounds often involves disruption of bacterial cell membranes or inhibition of essential enzymes.[1]

Furthermore, various cyclohexane derivatives have been investigated for their potential as therapeutic agents in other disease areas. These activities are summarized in the table below.

| Biological Activity | Examples of Cyclohexane Derivatives | Potential Mechanisms of Action |

| Antimicrobial | Functionally substituted cyclohexane derivatives | Disruption of bacterial cell membranes, inhibition of essential microbial enzymes.[1] |

| Anti-inflammatory | Amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid | Inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6).[2] |

| Anticancer | Polyoxygenated cyclohexane derivatives, dimedone derivatives | Induction of apoptosis, inhibition of cancer cell proliferation.[1] |

| Antiviral | Monoterpene-based scaffolds (containing cyclohexane-like rings) | Interference with viral entry or replication processes.[3] |

| Neuroprotective | Monoterpene-based scaffolds | Modulation of neurotransmitter systems, reduction of oxidative stress in neuronal cells.[3] |

Inferred Toxicological Profile from Aliphatic Nitriles and Esters

The presence of a nitrile group in this compound raises considerations about its potential toxicity. Aliphatic nitriles are known to exert toxicity, which is often, but not exclusively, mediated by the in vivo liberation of cyanide.[4] Cyanide is a potent inhibitor of cytochrome c oxidase, a critical enzyme in the mitochondrial electron transport chain, leading to cellular hypoxia.

The toxicity of aliphatic nitriles can be influenced by their chemical structure, including the degree of saturation and the presence of other functional groups.[4] Signs of toxicity from saturated nitriles often involve central nervous system effects.[4]

The ester functional group generally has low acute toxicity, though toxicity can increase with the length of the alkyl chain.[5] Lower aliphatic esters can be irritants to the eyes and mucous membranes at high concentrations.[5]

A summary of the toxicological data for related aliphatic nitriles is presented below.

| Compound Class | Toxic Effect | Potential Mechanism |

| Aliphatic Nitriles | Central nervous system effects, inhibition of cellular respiration.[4] | Metabolic release of cyanide, which inhibits cytochrome c oxidase.[4] |

| Cholinomimetic effects (for unsaturated nitriles).[4] | Direct action of the nitrile or its metabolites on cholinergic receptors.[4] | |

| Aliphatic Esters | Irritation to eyes and mucous membranes (at high concentrations).[5] | Direct chemical irritation.[5] |

| Narcotic effects at high concentrations.[5] | Non-specific depression of the central nervous system.[5] |

Proposed Experimental Workflow for Elucidation of Mechanism of Action

Given the absence of data for this compound, a structured experimental approach is necessary to determine its biological activity and mechanism of action. The following workflow outlines a potential strategy.

Potential Metabolic Pathways and Toxicological Mechanisms

Based on the toxicology of related compounds, a potential metabolic pathway for this compound could involve enzymatic hydrolysis of the ester group and oxidative metabolism of the cyclohexane ring. The nitrile group could potentially be metabolized to release cyanide.

Conclusion and Future Directions

References

Technical Guide: Spectroscopic Analysis of Methyl 1-Cyanocyclohexanecarboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 1-cyanocyclohexanecarboxylate is a bifunctional organic compound featuring a cyclohexane core substituted with both a cyano and a methyl ester group at the C1 position. This unique structure makes it a valuable building block in organic synthesis. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural confirmation. This document provides a detailed guide to the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, alongside standardized experimental protocols for data acquisition.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound.

¹H and ¹³C NMR Spectral Data

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Table 1: Predicted ¹H and ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)

| ¹H NMR | ¹³C NMR | |||

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Chemical Shift (δ, ppm) | Assignment |

| ~ 3.75 | Singlet | -OCH₃ | ~ 170.0 | C=O (Ester) |

| ~ 2.2 - 2.4 | Multiplet | Cyclohexane C2/C6 -H (axial) | ~ 118.0 | C≡N (Nitrile) |

| ~ 1.8 - 2.0 | Multiplet | Cyclohexane C2/C6 -H (equatorial) | ~ 53.0 | -OCH₃ |

| ~ 1.6 - 1.8 | Multiplet | Cyclohexane C3/C5 -H | ~ 45.0 | C1 (Quaternary) |

| ~ 1.4 - 1.6 | Multiplet | Cyclohexane C4 -H | ~ 35.0 | C2 / C6 |

| ~ 25.0 | C3 / C5 | |||

| ~ 24.5 | C4 |

Note: The cyclohexane protons will exhibit complex splitting patterns due to axial-axial, axial-equatorial, and equatorial-equatorial couplings.

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 2: Predicted IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Functional Group Assignment |

| ~ 2940 & 2860 | Strong | C-H Stretch (sp³ Aliphatic) |

| ~ 2245 | Medium | C≡N Stretch (Nitrile) |

| ~ 1740 | Strong | C=O Stretch (Ester) |

| ~ 1450 | Medium | C-H Bend (CH₂) |

| ~ 1250 | Strong | C-O Stretch (Ester) |

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Predicted Relative Intensity | Assignment |

| 167.09 | Medium | [M]⁺ (Molecular Ion) |

| 136.08 | High | [M - OCH₃]⁺ |

| 108.08 | High | [M - COOCH₃]⁺ |

| 81.07 | Medium | [C₆H₉]⁺ (Cyclohexenyl cation) |

| 55.05 | High | [C₄H₇]⁺ |

Note: The molecular formula is C₉H₁₃NO₂ and the exact mass is 167.0946 g/mol .

Spectroscopic Analysis Workflow

The logical flow for the structural elucidation of a small molecule like this compound involves a multi-technique approach. The following diagram illustrates this integrated workflow.

Caption: Integrated workflow for the spectroscopic analysis and structural confirmation of an organic compound.

Experimental Protocols

The following are generalized protocols for obtaining high-quality spectral data for small organic molecules like this compound.

NMR Spectroscopy

-

Sample Preparation : Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.[1]

-

Tube Loading : Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup : Place the NMR tube in the spectrometer (e.g., a 400 MHz instrument). The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity.[2]

-

¹H NMR Acquisition : Acquire the proton spectrum using a standard pulse sequence. Key parameters include a 30-45° pulse angle and a sufficient relaxation delay (e.g., 1-2 seconds) to allow for full magnetization recovery.[2]

-

¹³C NMR Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ¹³C. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ carbons.[3]

-

Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The spectrum is then referenced to the TMS signal at 0.00 ppm.

IR Spectroscopy (Thin Film Method)

-

Sample Preparation : If the sample is a solid or non-volatile liquid, dissolve a small amount (~10-20 mg) in a few drops of a volatile solvent like dichloromethane or acetone.[4]

-

Film Deposition : Place a single drop of the solution onto the surface of a salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[4]

-

Data Acquisition : Place the salt plate in the sample holder of the FT-IR spectrometer. Record the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. A background spectrum of the clean, empty beam path should be recorded and automatically subtracted from the sample spectrum.[4][5]

-

Data Analysis : Identify the key absorption bands and assign them to the corresponding functional groups.[6]

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction : For a volatile compound, a direct insertion probe or a gas chromatography (GC) inlet can be used. A small amount of the sample is introduced into the instrument's ion source, which is under high vacuum.[7][8]

-

Ionization : In the ion source, the sample molecules are bombarded with a high-energy beam of electrons (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion ([M]⁺).[7][8]

-

Mass Analysis : The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.[9]

-

Detection : A detector records the abundance of ions at each m/z value, generating the mass spectrum.[7]

-

Data Analysis : The spectrum is analyzed to identify the molecular ion peak, which confirms the molecular weight. The fragmentation pattern is then interpreted to provide structural information. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecular ion and its fragments.[10]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Acquiring 1H and 13C Spectra | Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds | Books Gateway | Royal Society of Chemistry [books.rsc.org]

- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. community.wvu.edu [community.wvu.edu]

- 6. athabascau.ca [athabascau.ca]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 9. rsc.org [rsc.org]

- 10. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

The Pursuit of Precision: A Technical Guide to the Crystallographic Analysis of Methyl 1-cyanocyclohexanecarboxylate and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the critical process of determining the three-dimensional atomic arrangement of methyl 1-cyanocyclohexanecarboxylate, a molecule of interest in medicinal chemistry and materials science. While a definitive, publicly available crystal structure for this compound remains to be published, this document provides a comprehensive overview of the methodologies and data presentation integral to such an investigation.

To illustrate these principles, this guide will utilize the crystallographic data of a structurally related compound, N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, as a practical case study. The experimental protocols and data analysis techniques detailed herein are directly applicable to the crystallographic study of this compound and other small organic molecules.

The Foundational Step: Synthesis and Crystallization

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality, single crystals suitable for X-ray diffraction analysis.

General Synthesis Approach

The synthesis of this compound typically involves the reaction of cyclohexanone with a cyanide source and a methylating agent. A generalized reaction scheme is presented below.

An In-depth Technical Guide to Methyl 1-Cyanocyclohexanecarboxylate: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of methyl 1-cyanocyclohexanecarboxylate, a versatile bifunctional molecule. Beginning with its initial synthesis, this document details the historical context of its discovery, provides in-depth experimental protocols for its preparation, and presents its physicochemical and spectroscopic data in a clear, tabular format. Furthermore, this guide explores the applications of this compound and its structural analogs, particularly within the realm of medicinal chemistry and drug development, and visualizes key synthetic pathways using the DOT language for enhanced clarity.

Introduction

This compound is a cyclic organic compound featuring both a nitrile and a methyl ester functional group attached to the same quaternary carbon atom of a cyclohexane ring. This unique structural arrangement provides a valuable scaffold for a variety of chemical transformations, making it an important building block in organic synthesis. Its discovery and subsequent utility are rooted in the broader exploration of cyano-ester chemistry and its applications in constructing complex molecular architectures.

Discovery and Historical Context

The first documented synthesis of this compound appears in a 1971 publication in the Journal of the American Chemical Society. The synthesis was reported as part of a broader study on the stereochemistry of the intramolecular Michael reaction. The initial preparation of this compound was not an end in itself, but rather a necessary step to create a precursor for studying the cyclization of a more complex molecule, methyl 2-allyl-2-cyanocyclohexaneacetate. This foundational work laid the groundwork for understanding the reactivity and synthetic potential of this class of compounds.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is presented below for easy reference.

| Property | Value |

| Molecular Formula | C₉H₁₃NO₂ |

| Molecular Weight | 167.21 g/mol |

| CAS Number | 58920-80-2 |

| Appearance | Likely a colorless liquid (not specified) |

| Boiling Point | Not explicitly reported |

| Infrared (IR) ν (cm⁻¹) | 2240 (C≡N), 1730 (C=O) |

| ¹H NMR (δ, ppm) | 3.75 (s, 3H, OCH₃), 1.2-2.2 (m, 10H, CH₂) |

| ¹³C NMR (δ, ppm) | Not reported in the original synthesis |

| Mass Spec (m/z) | Not reported in the original synthesis |

Synthesis and Experimental Protocols

The primary method for the synthesis of this compound is through the cyanation of the corresponding α-bromo ester. The following is a detailed experimental protocol adapted from the seminal 1971 publication.

Synthesis of Methyl 1-bromocyclohexanecarboxylate

Experimental Protocol:

-

To a solution of cyclohexanecarboxylic acid (10.0 g, 0.078 mol) in 50 mL of carbon tetrachloride is added thionyl chloride (11.9 g, 0.10 mol).

-

The mixture is refluxed for 2 hours.

-

N-Bromosuccinimide (13.9 g, 0.078 mol) is added, and the mixture is irradiated with a sunlamp for 1 hour, maintaining reflux.

-

The reaction mixture is cooled, and the succinimide is removed by filtration.

-

The filtrate is concentrated under reduced pressure.

-

The residue is dissolved in 50 mL of absolute methanol and refluxed for 2 hours.

-

The excess methanol is removed by distillation, and the residue is distilled under reduced pressure to yield methyl 1-bromocyclohexanecarboxylate.

Synthesis of this compound

Experimental Protocol:

-

A solution of methyl 1-bromocyclohexanecarboxylate (5.0 g, 0.023 mol) in 25 mL of dimethyl sulfoxide (DMSO) is prepared.

-

Sodium cyanide (1.2 g, 0.024 mol) is added to the solution.

-

The mixture is heated at 80°C for 4 hours.

-

The reaction mixture is cooled and poured into 100 mL of water.

-

The aqueous mixture is extracted with three 50 mL portions of diethyl ether.

-

The combined ether extracts are washed with saturated aqueous sodium chloride solution and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the residue is distilled to afford pure this compound.

Yield: The reported yield for this transformation is typically good, although a specific quantitative yield was not provided in the original publication for this intermediate step.

Synthetic Pathways and Logical Relationships

The synthesis of this compound and its role as a precursor can be visualized through the following workflow.

Applications in Drug Development and Medicinal Chemistry

While direct applications of this compound in marketed drugs are not widely documented, its structural motif, the α-cyano-α-alkoxycarbonyl cycloalkane, is of significant interest to medicinal chemists.

-

Scaffold for Biologically Active Molecules: The presence of two reactive functional groups allows for diverse modifications. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. The ester can be hydrolyzed, reduced, or converted to other functional groups. This versatility makes it a valuable starting material for creating libraries of compounds for biological screening.

-

Analogues in Pharmaceutical Research: Structurally related cyanocyclohexanecarboxylates have been investigated for a range of biological activities. For instance, derivatives of cyclohexanecarboxylic acid have shown potential as antimicrobial and anti-inflammatory agents. The introduction of a cyano group can modulate the electronic and steric properties of a molecule, which can in turn influence its binding to biological targets.

-

Precursor to Key Intermediates: As demonstrated in its original synthesis, this compound can serve as a precursor to more complex intermediates used in the total synthesis of natural products or designed pharmaceutical agents. The cyano group is an excellent carbanion-stabilizing group, facilitating further alkylation reactions at the α-position.

The general workflow for utilizing such a scaffold in drug discovery is depicted below.

Conclusion

This compound, since its first reported synthesis in 1971, has remained a compound of interest due to its synthetic utility. While not a final drug product itself, its role as a versatile building block in organic synthesis, particularly for the construction of complex cyclic systems, is significant. The detailed experimental protocols and compiled data within this guide are intended to facilitate its use in modern research, particularly in the fields of medicinal chemistry and drug development where the exploration of novel molecular scaffolds is paramount. Further investigation into the biological activities of its derivatives may yet uncover more direct applications for this intriguing molecule.

An In-depth Technical Guide to Methyl 1-Cyanocyclohexanecarboxylate Derivatives and Analogs for Drug Discovery Professionals

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of methyl 1-cyanocyclohexanecarboxylate derivatives and their analogs, a class of compounds with emerging interest in medicinal chemistry. This document details their synthesis, explores their potential therapeutic applications, and presents available quantitative biological data. Methodologies for key experimental procedures are outlined to facilitate further research and development in this area. Particular emphasis is placed on their potential as anticancer agents, with an analysis of their structure-activity relationships and mechanisms of action.

Introduction

The cyclohexane ring is a prevalent scaffold in medicinal chemistry, valued for its conformational flexibility and its role as a bioisosteric replacement for phenyl rings. The introduction of cyano and carboxylate functional groups, as seen in this compound, offers unique electronic and steric properties that can be exploited for targeted drug design. These functional groups can participate in various non-covalent interactions with biological targets, making them attractive starting points for the development of novel therapeutics. This guide will delve into the chemical synthesis of derivatives of this core structure and summarize the current understanding of their biological activities.

Synthesis of this compound and its Analogs

The synthesis of the core molecule, this compound, has been reported in the scientific literature.[1] A common approach involves the reaction of a cyclohexanone precursor. For instance, one potential route involves the Strecker synthesis, where cyclohexanone reacts with an alkali metal cyanide and a source of ammonia, followed by hydrolysis and esterification.

A general procedure for the synthesis of related cyclohexanecarbonitriles starting from cyclohexanone has been developed, which involves a multi-step one-pot process. This process is designed to be industrially applicable and proceeds in methanol as a uniform solvent.[2]

For the synthesis of functionalized derivatives, various methods can be employed. For example, N-bromosuccinimide can be used for bromination of the cyclohexane ring, followed by further modifications.[3] The synthesis of various esters can be achieved through transesterification or by generating a pentaacid chloride in situ followed by esterification with less nucleophilic alcohols.[4]

General Experimental Protocol for Synthesis of Cyclohexanecarbonitrile Derivatives

The following is a generalized protocol based on established methods for the synthesis of related compounds:

-

Reaction Setup: A solution of the starting cyclohexanone derivative is prepared in a suitable solvent, such as methanol.[2]

-

Cyanation: An appropriate cyanating agent, such as potassium cyanide, is added to the reaction mixture.

-

Intermediate Formation: The reaction proceeds through the formation of a cyanohydrin intermediate.

-

Functional Group Modification: Further reactions, such as esterification or amidation, can be carried out on the carboxylate group, while the cyano group can also be a site for chemical modification.

-

Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.[5]

Therapeutic Applications and Biological Activity

Derivatives of the cyclohexane scaffold have shown a wide range of biological activities, including antimicrobial and anticancer properties.[6] While specific data on this compound derivatives is limited in the public domain, related structures have demonstrated significant cytotoxic effects against various cancer cell lines.

Anticancer Activity

Numerous studies have highlighted the potential of cyclohexane derivatives as anticancer agents. For example, certain cyclohexane-1,3-dione derivatives have been identified as potential therapeutic agents for non-small-cell lung cancer (NSCLC).[7] The cytotoxic activity of novel quinazolinone derivatives has been evaluated against MCF-7 and HeLa cell lines, with some compounds showing significant activity.[8]

The mechanism of anticancer activity for related compounds often involves the induction of apoptosis.[9][10] For instance, some derivatives have been shown to cause cell cycle arrest and induce apoptosis through the activation of caspases.[9][11]

The following table summarizes the cytotoxic activity of some conceptually related cyclohexane and cyanophenyl derivatives against various cancer cell lines. It is important to note that these are not direct derivatives of this compound but provide an indication of the potential of this chemical space.

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Quinoxaline Urea Analog | Pancreatic Cancer Cells | ~2.5-fold more potent than reference | [12] |

| Quinoline-based dihydrazone | MCF-7 | 7.016 - 7.05 | [9] |

| 1,3,4-Oxadiazole Derivatives | HT-29, MDA-MB-231 | - | [3] |

| 7-Aza-coumarine-3-carboxamides | HuTu 80 | 2.9 - 5.5 | [13] |

| Arylsemicarbazone Derivatives | HL-60 | 11.38 - 13.08 | [11] |

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel this compound derivatives, a series of in vitro assays are typically employed.

Cytotoxicity Assays

A fundamental step in evaluating anticancer potential is to determine the cytotoxicity of the compounds against various cancer cell lines.

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and proliferation.

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

The absorbance is measured using a microplate reader, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.[8][9]

-

Apoptosis Assays

To understand the mechanism of cell death induced by the compounds, apoptosis assays are performed.

-

Annexin V-FITC/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cells are treated with the test compounds.

-

After treatment, cells are harvested and washed.

-

Cells are then stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and PI (which enters cells with compromised membranes, i.e., late apoptotic and necrotic cells).

-

The stained cells are analyzed by flow cytometry to quantify the different cell populations.[11]

-

Signaling Pathways and Mechanisms of Action

While the specific signaling pathways modulated by this compound derivatives are not yet well-defined, related compounds have been shown to act through various mechanisms.

A common mechanism of action for many anticancer agents is the induction of apoptosis, or programmed cell death. This can be triggered through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Some semicarbazone derivatives, for example, have been shown to cause depolarization of the mitochondrial membrane, suggesting the involvement of the intrinsic apoptotic pathway.[11]

The diagram below illustrates a generalized workflow for the synthesis and biological evaluation of novel therapeutic compounds, which is applicable to the study of this compound derivatives.

Caption: A generalized workflow for the synthesis, biological evaluation, and optimization of novel chemical entities.

The following diagram illustrates a simplified representation of a potential mechanism of action involving the induction of apoptosis.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. scirp.org [scirp.org]

- 3. CN1532187A - Method and intermediate for preparing 4-cyano cyclohexane carboxylic acid - Google Patents [patents.google.com]

- 4. Methods for the Synthesis of Functionalized Pentacarboxycyclopentadienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. mdpi.com [mdpi.com]

- 7. Progress in the discovery and development of anticancer agents from marine cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Biological Evaluation of Arylsemicarbazone Derivatives as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and Anticancer Evaluation of Novel 7-Aza-Coumarine-3-Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of Methyl 1-Cyanocyclohexanecarboxylate with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1-cyanocyclohexanecarboxylate is a versatile bifunctional molecule featuring both a nitrile and an ester group attached to a quaternary carbon center. This unique structural arrangement dictates its reactivity towards nucleophilic reagents, allowing for a range of selective transformations. This technical guide provides a comprehensive overview of the reactivity of this compound with various nucleophiles, including hydrolysis, reduction, reactions with organometallic reagents, and decarboxylation. Detailed experimental protocols for key transformations, quantitative data, and mechanistic visualizations are presented to serve as a valuable resource for researchers in organic synthesis and drug development.

Introduction

The chemistry of α-cyano esters is of significant interest due to their utility as synthetic intermediates. The presence of two electron-withdrawing groups, the nitrile and the ester, on the same carbon atom activates the molecule for a variety of chemical transformations. This compound, with its cyclic backbone, provides a scaffold for the synthesis of various substituted cyclohexyl derivatives, which are common motifs in pharmacologically active compounds. Understanding the selective reactivity of the nitrile and ester functionalities is crucial for the strategic design of synthetic routes.

This guide will explore the key reactions of this compound with common nucleophiles, focusing on the conditions that allow for selective manipulation of each functional group.

Synthesis of this compound

A common method for the synthesis of α-cyano esters involves the cyanation of the corresponding α-halo ester. For this compound, this would typically involve the reaction of methyl 1-bromocyclohexanecarboxylate with a cyanide salt.

Experimental Protocol: Synthesis via Nucleophilic Substitution

A solution of methyl 1-bromocyclohexanecarboxylate in a polar aprotic solvent, such as dimethylformamide (DMF), is treated with an excess of sodium cyanide. The reaction mixture is heated to facilitate the SN2 displacement of the bromide. After completion, the reaction is worked up by quenching with water and extracting the product with an organic solvent. Purification is typically achieved by distillation under reduced pressure.

| Reactant | Molar Eq. | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Methyl 1-bromocyclohexanecarboxylate | 1.0 | DMF | 80-100 | 4-8 | 75-85 |

| Sodium Cyanide | 1.2-1.5 |

Note: This is a general procedure; specific conditions may vary.

Reactions with Nucleophiles

The reactivity of this compound is characterized by the susceptibility of its two electrophilic centers: the carbonyl carbon of the ester and the carbon atom of the nitrile group. The course of the reaction is highly dependent on the nature of the nucleophile and the reaction conditions.

Hydrolysis: Formation of 1-Cyanocyclohexanecarboxylic Acid

The ester functionality can be selectively hydrolyzed under both acidic and basic conditions to yield 1-cyanocyclohexanecarboxylic acid.

-

Acid-Catalyzed Hydrolysis: The reaction is typically carried out by heating the ester in an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid. The reaction is reversible and driven to completion by using a large excess of water.[1][2]

-

Base-Catalyzed Hydrolysis (Saponification): This is often the preferred method as the reaction is irreversible.[1] The ester is heated with an aqueous solution of a strong base, like sodium hydroxide or potassium hydroxide. The reaction initially produces the carboxylate salt, which is then protonated in a separate acidic workup step to yield the carboxylic acid.

| Conditions | Reagents | Solvent | Temperature (°C) | Product |

| Acidic | H₂SO₄ (aq) | Water | Reflux | 1-Cyanocyclohexanecarboxylic acid |

| Basic | 1. NaOH (aq) | Water/Ethanol | Reflux | 1-Cyanocyclohexanecarboxylic acid |

| 2. H₃O⁺ |

Experimental Protocol: Basic Hydrolysis

This compound is added to a solution of sodium hydroxide in a mixture of water and ethanol. The mixture is heated at reflux until the reaction is complete (monitored by TLC). After cooling, the ethanol is removed under reduced pressure, and the aqueous solution is washed with ether to remove any unreacted starting material. The aqueous layer is then acidified with concentrated hydrochloric acid until a pH of 1-2 is reached, leading to the precipitation of 1-cyanocyclohexanecarboxylic acid. The solid product is collected by filtration, washed with cold water, and dried.

Reduction with Hydride Reagents

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing both the ester and the nitrile groups.[3] The outcome of the reaction can be controlled by the stoichiometry of the reagent and the reaction conditions.

-

Complete Reduction: Using an excess of LiAlH₄ will reduce both the ester and the nitrile, yielding 1-(aminomethyl)cyclohexanemethanol.[4]

-

Selective Reduction: While selective reduction of one group in the presence of the other is challenging with LiAlH₄, it is generally observed that esters are more readily reduced than nitriles. Careful control of the amount of reducing agent and temperature might allow for the preferential reduction of the ester to the corresponding alcohol, though this is often difficult to achieve with high selectivity.

| Reagent | Stoichiometry | Product |

| LiAlH₄ | Excess | 1-(Aminomethyl)cyclohexanemethanol |

Experimental Protocol: Complete Reduction to 1-(Aminomethyl)cyclohexanemethanol

A solution of this compound in anhydrous diethyl ether or tetrahydrofuran (THF) is added dropwise to a stirred suspension of an excess of lithium aluminum hydride in the same solvent at 0 °C under an inert atmosphere. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours. The reaction is then carefully quenched by the sequential addition of water and an aqueous solution of sodium hydroxide. The resulting precipitate is filtered off, and the organic layer is dried and concentrated to give the crude amino alcohol, which can be further purified by distillation or crystallization.

Reaction with Organometallic Reagents

Grignard reagents and organolithium compounds are strong nucleophiles that can react with both the ester and the nitrile functionalities.

-

Reaction at the Ester Group: The reaction of a Grignard reagent with the ester typically involves the addition of two equivalents of the nucleophile. The first equivalent adds to the carbonyl group to form a tetrahedral intermediate, which then collapses to form a ketone. The newly formed ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent to form a tertiary alcohol after acidic workup.

-

Reaction at the Nitrile Group: Grignard reagents can also add to the nitrile group to form an imine anion, which upon hydrolysis yields a ketone.

The relative reactivity of the ester and nitrile groups towards organometallic reagents can be influenced by steric and electronic factors. In many cases, the ester is more reactive.

| Reagent | Product (after hydrolysis) |

| R-MgX (2 eq.) | Tertiary alcohol |

| R-MgX (1 eq., controlled) | Ketone (from nitrile) |

Krapcho Decarboxylation

The Krapcho decarboxylation is a useful reaction for the removal of an ester group from a molecule that also contains an electron-withdrawing group at the β-position, such as a nitrile.[5][6] This reaction is particularly effective for α-cyano esters.

The reaction is typically carried out by heating the α-cyano ester in a polar aprotic solvent like dimethyl sulfoxide (DMSO) with a salt, such as sodium chloride or lithium chloride, and a small amount of water.[5] The mechanism involves nucleophilic attack of the halide ion on the methyl group of the ester, followed by decarboxylation.

| Reagents | Solvent | Temperature (°C) | Product |

| NaCl, H₂O | DMSO | 150-180 | Cyclohexanecarbonitrile |

Experimental Protocol: Krapcho Decarboxylation to Cyclohexanecarbonitrile

A mixture of this compound, sodium chloride, and a small amount of water in dimethyl sulfoxide is heated to a high temperature (typically around 160 °C) for several hours. The progress of the reaction can be monitored by the evolution of carbon dioxide. After completion, the reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed to yield cyclohexanecarbonitrile, which can be purified by distillation.

Mechanistic Pathways and Visualizations

Hydrolysis of the Ester Group

The hydrolysis of the ester can proceed via two main pathways depending on the pH.

References

Methodological & Application

Application Notes and Protocols for Methyl 1-Cyanocyclohexanecarboxylate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-cyanocyclohexanecarboxylate is a versatile bifunctional molecule incorporating both a nitrile and a methyl ester group on a cyclohexane scaffold. This unique structural arrangement makes it a valuable starting material and intermediate in organic synthesis, particularly for the construction of complex cyclic and heterocyclic systems. Its applications span from the synthesis of active pharmaceutical ingredients (APIs) to the creation of novel molecular scaffolds for drug discovery. This document provides an overview of its key applications and detailed protocols for its use in several fundamental synthetic transformations.

Key Applications

The reactivity of this compound is centered around its two primary functional groups: the cyano group and the methyl ester. These groups can be manipulated independently or in concert to achieve a variety of synthetic outcomes.

-

Hydrolysis: The methyl ester can be selectively hydrolyzed to the corresponding carboxylic acid, 1-cyanocyclohexanecarboxylic acid. This acid is a key intermediate in the synthesis of various compounds, including the anticonvulsant drug gabapentin.

-

Reduction: Both the nitrile and the ester functionalities can be reduced. Selective reduction of the ester can yield the corresponding primary alcohol, while reduction of the nitrile can lead to an aminomethyl group. Simultaneous reduction of both groups is also possible, yielding an amino alcohol.

-

Cyclization Reactions: The presence of both a nitrile and an ester group makes this compound a suitable precursor for intramolecular cyclization reactions, such as the Thorpe-Ziegler reaction, to form functionalized bicyclic systems.

-

Synthesis of Heterocycles and Spiro Compounds: The reactive nature of the nitrile and the potential for enolate formation at the alpha-position allow for its use in the synthesis of various heterocyclic and spirocyclic compounds, which are of significant interest in medicinal chemistry.[1]

Experimental Protocols

The following protocols are detailed methodologies for key synthetic transformations involving this compound. These are based on established organic chemistry principles and may require optimization for specific laboratory conditions and scales.

Protocol 1: Hydrolysis of this compound to 1-Cyanocyclohexanecarboxylic Acid

This protocol describes the conversion of the methyl ester to a carboxylic acid, a crucial step in the synthesis of various bioactive molecules.

Workflow Diagram:

Caption: Workflow for the hydrolysis of this compound.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 2:1 v/v).

-

Saponification: To the stirred solution, add a solution of sodium hydroxide or potassium hydroxide (1.1 - 1.5 eq) in water.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of cold aqueous hydrochloric acid (e.g., 2M HCl).

-

A precipitate of 1-cyanocyclohexanecarboxylic acid should form.

-

-

Isolation:

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Alternatively, if a precipitate does not form, extract the acidified aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x volumes).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

-

Quantitative Data (Illustrative):

| Parameter | Value |

| Starting Material | This compound |

| Key Reagents | Sodium Hydroxide, Hydrochloric Acid |

| Solvent | Methanol/Water |

| Reaction Time | 2-6 hours |

| Temperature | 25-50 °C |

| Product | 1-Cyanocyclohexanecarboxylic Acid |

| Typical Yield | 85-95% |

Protocol 2: Reduction of this compound with Lithium Aluminum Hydride (LAH)

This protocol outlines the reduction of both the ester and nitrile functionalities to yield (1-(aminomethyl)cyclohexyl)methanol. Caution should be exercised as LAH is a highly reactive and pyrophoric reagent.[2][3]

Workflow Diagram:

Caption: Workflow for the LAH reduction of this compound.

Methodology:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a dropping funnel, a condenser with a nitrogen inlet, and a magnetic stirrer, add a suspension of lithium aluminum hydride (LAH) (excess, e.g., 3-4 eq) in anhydrous tetrahydrofuran (THF) or diethyl ether under a nitrogen atmosphere.

-

Addition of Substrate: Cool the LAH suspension to 0 °C in an ice bath. Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LAH suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for several hours or until the reaction is complete (monitored by TLC or GC-MS).

-

Quenching (Fieser Work-up):

-

Cool the reaction mixture back to 0 °C.

-

Carefully and slowly add water (x mL, where x = grams of LAH used).

-

Add 15% aqueous sodium hydroxide (x mL).

-

Add water again (3x mL).

-

Stir the resulting granular precipitate vigorously for 30 minutes.

-

-

Isolation:

-

Filter the precipitate through a pad of Celite and wash thoroughly with THF or ethyl acetate.

-

Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amino alcohol.

-

The product can be further purified by distillation or crystallization if necessary.

-

Quantitative Data (Illustrative):

| Parameter | Value |

| Starting Material | This compound |

| Key Reagent | Lithium Aluminum Hydride |

| Solvent | Anhydrous THF or Diethyl Ether |

| Reaction Time | 4-12 hours |

| Temperature | 0 °C to Room Temperature |

| Product | (1-(Aminomethyl)cyclohexyl)methanol |

| Typical Yield | 70-85% |

Protocol 3: Decarboxylation of 1-Cyanocyclohexanecarboxylic Acid

This protocol describes the removal of the carboxylic acid group to form cyclohexanecarbonitrile. This is typically achieved by heating the carboxylic acid.

Workflow Diagram:

Caption: Workflow for the decarboxylation of 1-cyanocyclohexanecarboxylic acid.

Methodology:

-

Reaction Setup: Place 1-cyanocyclohexanecarboxylic acid in a distillation apparatus. The reaction can be performed neat or in a high-boiling inert solvent.

-

Decarboxylation: Heat the carboxylic acid to its melting point and then slowly increase the temperature. Carbon dioxide evolution should be observed.

-

Isolation: The product, cyclohexanecarbonitrile, can be distilled directly from the reaction mixture as it is formed.

-

Purification: Collect the distillate and, if necessary, redistill to obtain the pure product.

Quantitative Data (Illustrative):

| Parameter | Value |

| Starting Material | 1-Cyanocyclohexanecarboxylic Acid |

| Condition | Thermal (Heat) |

| Reaction Time | 1-3 hours |

| Temperature | 150-200 °C |

| Product | Cyclohexanecarbonitrile |

| Typical Yield | 60-80% |

Conclusion

This compound is a valuable and versatile building block in organic synthesis. The protocols provided herein offer a starting point for its utilization in the synthesis of more complex molecules. Researchers are encouraged to adapt and optimize these methods to suit their specific synthetic goals. The ability to selectively manipulate the nitrile and ester functionalities opens up a wide range of possibilities for the construction of novel compounds with potential applications in medicinal chemistry and materials science.

References

Application Note: Protocol for the Alkylation of Methyl 1-Cyanocyclohexanecarboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction

The alkylation of carbons alpha (α) to carbonyl and nitrile groups is a fundamental carbon-carbon bond-forming reaction in organic synthesis. Methyl 1-cyanocyclohexanecarboxylate possesses a particularly acidic α-proton due to the combined electron-withdrawing effects of the adjacent cyano and ester functionalities. This acidity allows for facile deprotonation by a strong, non-nucleophilic base to form a stable, nucleophilic enolate.[1][2][3] This enolate readily participates in SN2 reactions with various alkylating agents, providing a versatile method for synthesizing α-substituted cyclohexyl derivatives.[4][5] This protocol details a general procedure for the alkylation of this compound using lithium diisopropylamide (LDA) as the base.

Reaction Scheme

The overall reaction involves two main steps:

-

Enolate Formation: Deprotonation of the α-carbon using a strong base like LDA.

-

Nucleophilic Attack: The resulting enolate anion attacks an alkyl halide in an SN2 reaction.[4]

Data Presentation: Alkylation with Various Electrophiles

The choice of alkylating agent significantly impacts reaction efficiency. The reaction works best with unhindered primary alkyl halides, as well as highly reactive allylic and benzylic halides.[5][6] The following table summarizes representative data for the alkylation of this compound with different electrophiles under typical reaction conditions.

| Entry | Alkylating Agent (R-X) | Reagent | Solvent | Reaction Time (h) | Expected Yield (%) |

| 1 | Iodomethane | CH₃I | THF | 2 | 90-95 |

| 2 | Ethyl Bromide | CH₃CH₂Br | THF | 4 | 85-90 |

| 3 | Benzyl Bromide | BnBr | THF | 2 | 92-98 |

| 4 | Allyl Bromide | C₃H₅Br | THF | 2 | 90-97 |

| 5 | Isopropyl Iodide | i-PrI | THF | 12-24 | < 20 (E2 side reaction) |

Note: Yields are illustrative and can vary based on the precise reaction conditions and purification efficiency.

Detailed Experimental Protocol

This protocol describes the alkylation using benzyl bromide as a representative electrophile.

4.1 Materials and Reagents

-

This compound

-

Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

-

Benzyl bromide (BnBr)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether (or Ethyl Acetate)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas supply

-

Standard laboratory glassware (oven-dried)

4.2 Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Syringes and needles

-

Low-temperature bath (e.g., dry ice/acetone, -78 °C)

-

Separatory funnel

-

Rotary evaporator

4.3 Procedure

-

Reaction Setup:

-

Place a magnetic stir bar in a 100 mL oven-dried, two-neck round-bottom flask.

-

Seal the flask with rubber septa and allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).

-

Maintain a positive pressure of inert gas throughout the reaction.

-

-

Enolate Formation:

-

Using a syringe, add 20 mL of anhydrous THF to the flask.

-

Add this compound (1.0 eq, e.g., 1.67 g, 10 mmol) to the THF.

-

Cool the resulting solution to -78 °C using a dry ice/acetone bath.

-

While stirring, slowly add LDA solution (1.1 eq, 2.0 M, 5.5 mL, 11 mmol) dropwise via syringe over 10-15 minutes. Ensure the internal temperature does not rise significantly.

-

Stir the mixture at -78 °C for 1 hour to ensure complete formation of the enolate. The solution may turn yellow or orange.

-

-

Alkylation:

-

In a single portion, add benzyl bromide (1.1 eq, 1.3 mL, 11 mmol) to the enolate solution via syringe.

-

Continue stirring the reaction mixture at -78 °C for 2 hours.

-

Remove the cooling bath and allow the mixture to warm to room temperature. Let it stir overnight (approximately 12-16 hours).

-

-

Work-up and Isolation:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel. Add 50 mL of diethyl ether (or ethyl acetate) and 20 mL of water.

-

Separate the layers. Extract the aqueous layer twice more with 25 mL portions of diethyl ether.

-

Combine the organic layers and wash them with 30 mL of water, followed by 30 mL of brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

Purify the crude oil via flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure alkylated product.

-

Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and MS).

-

Visualized Experimental Workflow

The following diagram illustrates the key stages of the alkylation protocol.

Caption: Workflow for the alkylation of this compound.

References

Application of Methyl 1-Cyanocyclohexanecarboxylate in Medicinal Chemistry: Synthesis of Gabapentin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-cyanocyclohexanecarboxylate is a versatile bifunctional molecule that serves as a valuable starting material in medicinal chemistry for the synthesis of various biologically active compounds. Its cyclohexane scaffold provides a rigid framework that can be functionalized to interact with specific biological targets. The presence of both a nitrile and a methyl ester group allows for a wide range of chemical transformations, making it a key building block in the synthesis of complex pharmaceutical agents.

One of the most significant applications of this compound and its close derivatives is in the production of Gabapentin, a widely used anticonvulsant and analgesic drug. Gabapentin is prescribed for the treatment of epilepsy, neuropathic pain, and restless legs syndrome. This document provides detailed application notes and protocols for the synthesis of Gabapentin utilizing this compound as a key precursor.

Synthetic Pathway Overview

The synthesis of Gabapentin from this compound involves a multi-step process that leverages the reactivity of both the nitrile and ester functional groups. The overall strategy involves the homologation of the ester to an acetic acid side chain, followed by the reduction of the nitrile to a primary amine.

Application Notes and Protocols: Methyl 1-Cyanocyclohexanecarboxylate as a Versatile Building Block for Spirocycle Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirocycles, three-dimensional structures containing two rings sharing a single atom, are increasingly sought-after motifs in medicinal chemistry and drug discovery. Their rigid conformations offer precise spatial orientation of functional groups, leading to enhanced target selectivity and improved pharmacokinetic properties. Methyl 1-cyanocyclohexanecarboxylate is a readily available and versatile building block for the synthesis of a diverse range of spirocyclic scaffolds. Its unique combination of a nitrile, an ester, and a quaternary carbon center on a cyclohexane ring provides multiple avenues for synthetic elaboration into complex spiro-heterocycles and carbocycles.

These application notes provide detailed protocols and conceptual frameworks for utilizing this compound in the construction of novel spirocyclic compounds through three primary synthetic strategies: Thorpe-Ziegler Cyclization, 1,3-Dipolar Cycloaddition, and Diels-Alder Reaction.

Synthesis of Spiro-ketones via Thorpe-Ziegler Cyclization

The Thorpe-Ziegler reaction is a powerful method for the synthesis of cyclic ketones through the intramolecular cyclization of dinitriles.[1][2][3] By first alkylating this compound with a haloacetonitrile, a dinitrile precursor can be readily prepared. Subsequent base-mediated cyclization and acidic hydrolysis afford the desired spiro-ketone.

Experimental Workflow

References

Application Notes and Protocols: Experimental Setup for the Hydrolysis of Methyl 1-Cyanocyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the hydrolysis of methyl 1-cyanocyclohexanecarboxylate to yield 1-cyanocyclohexanecarboxylic acid. This conversion is a crucial step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. Both acidic and basic hydrolysis methods are presented, offering flexibility depending on the compatibility of other functional groups within the molecule. The protocols include reagent specifications, reaction conditions, purification procedures, and characterization of the final product.

Introduction

The hydrolysis of this compound involves the conversion of both the ester and nitrile functional groups to a carboxylic acid. This transformation can be achieved under either acidic or basic conditions. The choice between these two pathways often depends on the overall molecular structure and the presence of other acid- or base-sensitive functional groups. The resulting product, 1-cyanocyclohexanecarboxylic acid, is a valuable building block in organic synthesis.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester is hydrolyzed to a carboxylic acid and methanol, while the nitrile is hydrolyzed to a carboxylic acid and an ammonium salt.[1]

Base-Promoted Hydrolysis (Saponification): Under basic conditions, the ester is saponified to a carboxylate salt and methanol. The nitrile group is also hydrolyzed to a carboxylate salt, releasing ammonia. Subsequent acidification of the reaction mixture yields the desired carboxylic acid.[1]

Reaction Pathway

Caption: General overview of acidic and basic hydrolysis pathways for this compound.

Experimental Protocols

Materials and Equipment

| Reagents | Equipment |

| This compound | Round-bottom flask |

| Sulfuric acid (H₂SO₄), concentrated | Reflux condenser |

| Sodium hydroxide (NaOH) | Heating mantle with magnetic stirrer |

| Hydrochloric acid (HCl), concentrated | Separatory funnel |

| Diethyl ether (or other suitable organic solvent) | Rotary evaporator |

| Anhydrous magnesium sulfate (MgSO₄) | pH paper or pH meter |

| Deionized water | Glassware for extraction and filtration |

| Ethanol | Analytical balance |

Protocol 1: Acid-Catalyzed Hydrolysis

This protocol is based on established procedures for the acidic hydrolysis of related cycloalkane carboxylic acid derivatives.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1 equivalent).

-

Addition of Acid: Carefully add a 6 M solution of sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) (5-10 equivalents of water).

-

Reaction Conditions: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A typical reaction time is 12-24 hours.

-

Workup: a. Cool the reaction mixture to room temperature. b. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent such as diethyl ether (3 x 50 mL). c. Combine the organic layers and wash with brine (2 x 30 mL). d. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hot water, or a mixture of ethyl acetate and hexanes).

Protocol 2: Base-Promoted Hydrolysis (Saponification)

This protocol is adapted from procedures for the saponification of esters and hydrolysis of nitriles.

-